molecular formula C19H30N2O4S B2978358 N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 953209-12-6

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2978358
CAS No.: 953209-12-6
M. Wt: 382.52
InChI Key: ZHYFQNCMGXRPCJ-UHFFFAOYSA-N
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Description

N-((1-Cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core linked to a 1-cyclopentylpiperidin-4-ylmethyl group. The cyclopentylpiperidine moiety may confer unique steric and electronic properties, influencing bioavailability and target binding.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-24-18-8-7-17(13-19(18)25-2)26(22,23)20-14-15-9-11-21(12-10-15)16-5-3-4-6-16/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFQNCMGXRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound is classified as a sulfonamide with a piperidine moiety, which contributes to its biological activity. The chemical formula is C24H29N1O3SC_{24}H_{29}N_{1}O_{3}S, and it possesses unique structural features that influence its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight379.492 g/mol
Chemical StructureStructure
SolubilityModerate
LipophilicityLogP ~ 3.5
Blood-Brain Barrier PenetrationHigh (0.9953)

This compound exhibits activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in the treatment of various neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound may possess:

  • Antidepressant-like effects : In preclinical models, it has shown promise in alleviating symptoms of depression.
  • Anxiolytic properties : The compound may reduce anxiety-related behaviors in animal models.
  • Neuroprotective effects : Preliminary studies suggest it could protect neuronal cells from oxidative stress.

Case Studies

  • Study on Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects.
  • Anxiolytic Effects : Another study highlighted its efficacy in reducing anxiety-like behaviors in the elevated plus maze test, suggesting potential use in treating anxiety disorders.
  • Neuroprotection : In vitro studies showed that the compound could mitigate cell death induced by oxidative stress in neuronal cell cultures, pointing towards its neuroprotective potential.

Toxicological Studies

The compound has undergone various toxicity assessments:

  • Acute Toxicity : The LD50 value indicates moderate toxicity levels, necessitating careful dosing in therapeutic applications.
  • Carcinogenicity : Current data suggest it is non-carcinogenic based on Ames test results.

Drug Interaction Potential

The compound interacts with several cytochrome P450 enzymes, which could lead to drug-drug interactions when co-administered with other medications. Notably:

EnzymeInteraction Type
CYP2D6Substrate
CYP3A4Substrate
CYP1A2Inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound vs. N-Cyclobutyl Derivatives ()
  • N-Cyclobutyl-3,4-dimethoxy-N-(2-nitrobenzyl)benzenesulfonamide (6c): Features a cyclobutyl group and a nitrobenzyl substituent.
  • N-Cyclobutyl-N-(2,4-dimethoxybenzyl)-3,4-dimethoxybenzenesulfonamide (6d) : Incorporates additional methoxy groups on the benzyl substituent, increasing hydrophilicity. In contrast, the target compound’s cyclopentylpiperidine group likely enhances lipophilicity, improving membrane permeability .
Target Compound vs. N-(3,4-Difluorophenyl) Analogs ()
  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide : The difluorophenyl group creates a planar aromatic system with a dihedral angle of 66.05° between benzene rings, stabilized by N–H⋯O hydrogen bonds. The target compound’s piperidine ring may adopt a chair conformation, introducing conformational flexibility absent in the rigid difluorophenyl analog .

Physical and Crystallographic Properties

Compound Melting Point (°C) Key Structural Features Hydrogen Bonding
Target Compound Not reported Flexible piperidine-cyclopentyl linkage Likely N–H⋯O (unconfirmed)
N-(3,4-Difluorophenyl) analog Not reported Dihedral angle: 66.05° N–H⋯O chains (d = 2.86 Å)
Example 53 () 175–178 Fluorinated chromene-pyrazolopyrimidine core Not described

The difluorophenyl analog’s hydrogen-bonded chains (N–H⋯O) suggest higher crystallinity compared to the target compound, which may exhibit less ordered packing due to its flexible piperidine group .

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